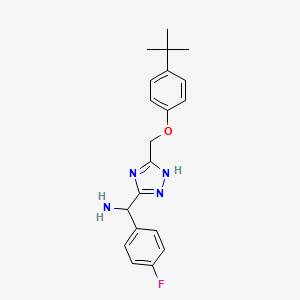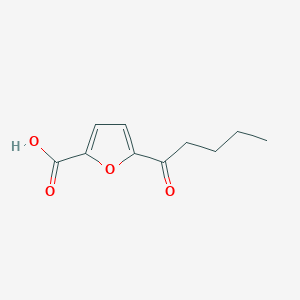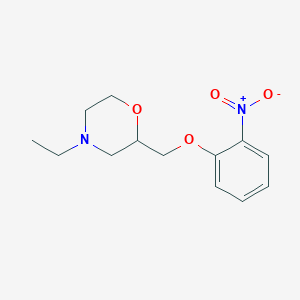
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant pharmacological properties. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-methyl-4,6-dichloropyrimidine under basic conditions to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but 4-fluorophenylboronic acid is primarily used in coupling reactions and as a reagent in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H11FN4O2 |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
1-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22) |
InChI-Schlüssel |
ITDCCKPJCHORMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


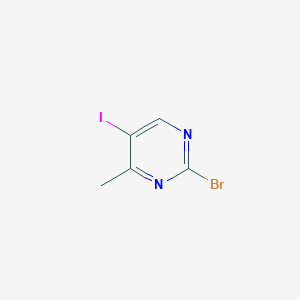
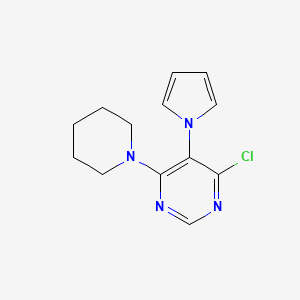
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

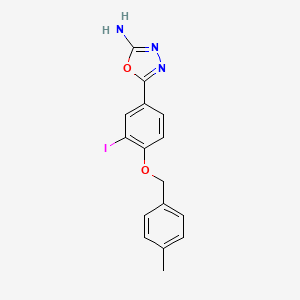
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)
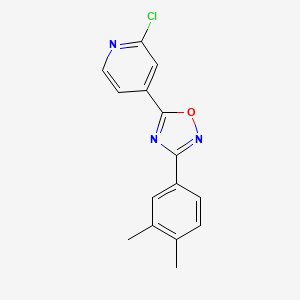
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
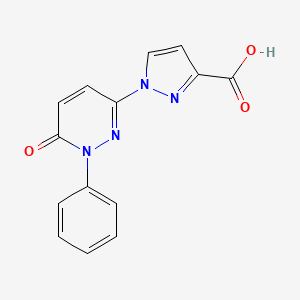
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)

